Lipophilicity-Driven Differentiation: logP 4.297 (Target) vs. logP 1.59 (PP3) — A 2.7-Unit Increase with Implications for Membrane Permeability and Target Engagement
The target compound exhibits a computed logP of 4.297, which is approximately 2.7 log units higher than that of its des-bromo analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-30-5, logP = 1.59) [1]. This difference, arising from the introduction of the 4-bromophenyl substituent in place of a hydrogen atom at the N4-aniline para position, represents a >400-fold increase in theoretical octanol–water partition coefficient. In the context of the 4-(phenylamino)pyrazolo[3,4-d]pyrimidine pharmacophore, increased lipophilicity has been correlated with enhanced cellular membrane penetration and, in select cases, improved intracellular target engagement, although excessive lipophilicity (logP >5) is associated with promiscuous binding and poor solubility [2]. The target compound's logP of 4.297 positions it within a window that balances membrane permeability against solubility-related liabilities, whereas PP3 (logP 1.59) may exhibit comparatively limited passive diffusion across phospholipid bilayers.
| Evidence Dimension | Lipophilicity (computed octanol-water partition coefficient, logP) |
|---|---|
| Target Compound Data | logP = 4.297 (ZINC15 computed value) |
| Comparator Or Baseline | PP3 (CAS 5334-30-5): logP = 1.59 (ACD/LogP, ChemSpider); alternative source reports logP = 1.97890 |
| Quantified Difference | ΔlogP ≈ +2.7 (target minus PP3); ~470-fold higher theoretical partition coefficient |
| Conditions | Computed logP values; ZINC15 (target) and ChemSpider/ACD Labs (PP3) |
Why This Matters
A 2.7 logP unit difference fundamentally alters the compound's biopharmaceutical profile: for procurement decisions, substituting PP3 for the target compound will yield a molecule with significantly different membrane permeation kinetics, potentially invalidating cellular assay results that depend on intracellular target access.
- [1] ZINC15 Database. ZINC000001170323: N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. logP 4.297. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. doi: 10.1517/17460441003605098. Establishes the relationship between logP, membrane permeability, and promiscuous binding risks. View Source
